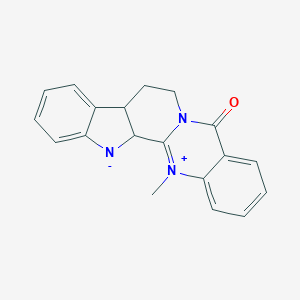

Dehidroevodiamina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La Dehidroevodiamina tiene una amplia gama de aplicaciones de investigación científica. En química, se estudia por sus propiedades estructurales únicas y su potencial como precursor de otros compuestos bioactivos . En biología y medicina, la this compound se investiga por sus efectos neuroprotectores, particularmente en el tratamiento de la enfermedad de Alzheimer y otros trastornos neurodegenerativos . También muestra promesa en el tratamiento del estrés crónico, la amnesia, la gastritis atrófica crónica, las úlceras gástricas y la artritis reumatoide . Además, la this compound tiene efectos antiinflamatorios y puede regular a la baja las citocinas proinflamatorias y los mediadores inflamatorios .

Mecanismo De Acción

El mecanismo de acción de la dehidroevodiamina implica su interacción con varios objetivos moleculares y vías. Ejerce efectos neuroprotectores al proteger las células PC12 del daño causado por MPP+ o H2O2 . La this compound también tiene efectos antiinflamatorios al regular a la baja las citocinas proinflamatorias y los mediadores inflamatorios . Se necesitan más investigaciones para dilucidar completamente los objetivos moleculares y las vías involucradas en sus efectos farmacológicos.

Análisis Bioquímico

Biochemical Properties

DHE interacts with various enzymes, proteins, and other biomolecules. It has a wide spectrum of pharmacological properties in the central nervous system, cardiovascular system, and digestive system . It also has anti-inflammatory effects via downregulating pro-inflammatory cytokines and inflammatory mediators .

Cellular Effects

DHE has shown to have significant effects on various types of cells and cellular processes. It has been found to promote the apoptosis of Huh-7 and PLC cells . In addition, DHE treatment reduced the expression of pro-inflammatory factors in adjuvant-induced arthritis rats .

Molecular Mechanism

DHE exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the key enzymes HK2, PFKFB3, and LDHA of the glycolysis pathway, thus inhibiting glucose uptake and lactic acid production . Furthermore, DHE inhibited the phosphorylation levels of p38, JNK, and ERK proteins in TNF-α-treated MH7A cells .

Temporal Effects in Laboratory Settings

It has been observed that DHE has a relatively good oral absorption effect in the mean concentration curves in rat plasma and high absorption in the gastrointestinal tract .

Dosage Effects in Animal Models

The effects of DHE vary with different dosages in animal models. For instance, DHE administration had an excellent therapeutic impact on the adjuvant-induced arthritis rat model, substantially relieving joint swelling, inhibiting synovial pannus hyperplasia, and decreasing joint scores .

Metabolic Pathways

DHE is involved in various metabolic pathways. It primarily modulates the glycolysis/gluconeogenesis pathway . It can inhibit the key enzymes HK2, PFKFB3, and LDHA of the glycolysis pathway, thus inhibiting glucose uptake and lactic acid production .

Transport and Distribution

DHE can more easily pass through the phospholipid bilayer than evodiamine because it has a more planar stereo-structure . Therefore, DHE is more likely to pass across the blood-brain barrier and enter the brain in a tissue-specific manner .

Subcellular Localization

Due to its planar stereo-structure, it is expected to have a wide distribution within cells .

Métodos De Preparación

La Dehidroevodiamina puede sintetizarse a través de varios métodos. Un enfoque involucra la transformación de la evodiamina en clorhidrato de this compound en acetona acidificada con ácido clorhídrico . El compuesto también se puede obtener mediante recristalización, lo que da como resultado diferentes formas sólidas, como anhidro, solvato de metanol, dihidrato y trihidrato . Los métodos de producción industrial se centran en optimizar estas rutas sintéticas para lograr altos rendimientos y pureza.

Análisis De Reacciones Químicas

La Dehidroevodiamina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen ácido clorhídrico, acetona y otros solventes . Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, el clorhidrato de this compound se puede transformar en rutaecarpina a altas temperaturas .

Comparación Con Compuestos Similares

La Dehidroevodiamina es similar a otros alcaloides de quinazolina como la evodiamina y la rutaecarpina. tiene propiedades únicas que la distinguen de estos compuestos. Por ejemplo, la this compound tiene una estructura estéreo más plana en comparación con la evodiamina, lo que le permite pasar a través de la bicapa de fosfolípidos más fácilmente y cruzar la barrera hematoencefálica . Esto hace que la this compound sea más eficaz para dirigirse al cerebro y ejercer sus efectos neuroprotectores . Otros compuestos similares incluyen el clorhidrato de carboxi-dehidroevodiamina, que tiene una mayor solubilidad en agua y una mayor biodisponibilidad .

Propiedades

IUPAC Name |

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHNSVKJHXSKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67909-49-3 | |

| Record name | Dehydroevodiamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NT3HW64V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

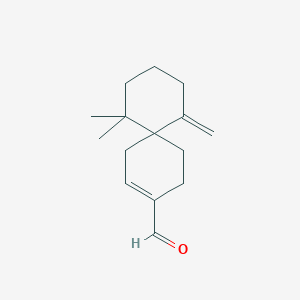

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)